REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:16]=[C:15]([N+:17]([O-])=O)[C:14]([O:20][CH3:21])=[CH:13][C:3]=1[C:4]([NH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:5]>C(OCC)(=O)C.N1C=CC=CC=1.O>[NH2:17][C:15]1[C:14]([O:20][CH3:21])=[CH:13][C:3]([C:4]([NH:6][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[O:5])=[C:2]([Cl:1])[CH:16]=1 |f:2.3|
|
Name
|
Stannous chloride
|
Quantity
|
334 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-chloro-5-methoxy-4-nitro-N-phenyl-benzamide
|
Quantity
|
180 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)NC2=CC=CC=C2)C=C(C(=C1)[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
ethanol
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1.O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was partitioned between ethyl acetate (50 mL)
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
WASH
|
Details
|
washed with brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by flash chromatography (hexane/EtOAc, 70/30)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C(=O)NC2=CC=CC=C2)C=C1OC)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |